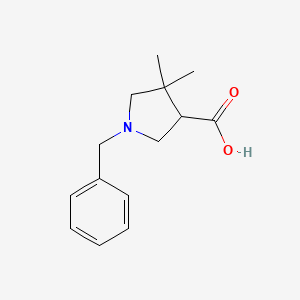
1-benzyl-4,4-dimethyl-pyrrolidine-3-carboxylic Acid
Overview
Description
“1-benzyl-4,4-dimethyl-pyrrolidine-3-carboxylic Acid” is a chemical compound with the molecular formula C14H19NO2 . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . The compound is characterized by a pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol .
Molecular Structure Analysis
The molecular structure of “1-benzyl-4,4-dimethyl-pyrrolidine-3-carboxylic Acid” is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The structure is further characterized by sp3-hybridization, contributing to the stereochemistry of the molecule .Scientific Research Applications
Synthesis Techniques and Chemical Properties
Synthesis of Pyrrolidine Lactams : Research by Andrews et al. (2003) presents the synthesis of pyrrolidine lactams, including 1-benzyl-4,4-dimethyl-pyrrolidine-3-carboxylic acid, highlighting the use of acyl iminium ion-mediated condensation in the process. This technique emphasizes the regioselective synthesis of such compounds (Andrews et al., 2003).
Synthesis of Pyrrolo[2,3-b]pyridine Derivatives : Bayomi and Al-rashood (1991) report on the synthesis of 1-benzyl-7-alkyl-2,3-dimethyl-4-oxopyrrolo[2,3-b]pyridine-5-carboxylic acids, demonstrating the compound's role in the creation of potential antimicrobial agents (Bayomi & Al-rashood, 1991).
Co-Crystallization Studies : Chesna et al. (2017) used a zwitterionic form of a similar compound, l-proline, in a study of non-centrosymmetric co-crystallization. This research could provide insights into the crystallization behaviors of related compounds like 1-benzyl-4,4-dimethyl-pyrrolidine-3-carboxylic acid (Chesna et al., 2017).
Chemical Reactions and Applications
Electrochemical Behavior : Carelli, Cardinali, and Moracci (1980) explored the electrochemical behavior of a structurally similar compound, 1-benzyl-3-carbamoylpyridinium ion, which undergoes an initially reversible one-electron reduction. This research can provide insights into the electrochemical properties of related pyrrolidine derivatives (Carelli et al., 1980).
Reaction with Carboxylic Acids : Hirose and Tanaka (1977) studied the reaction of pyridine bases with carboxylic acids, a fundamental chemical interaction that could be relevant to the behavior of pyrrolidine derivatives in various chemical environments (Hirose & Tanaka, 1977).
Synthesis of Hydrazide-Hydrazones : Singh et al. (2013) discuss the synthesis of a novel hydrazide-hydrazone of pyrrole, which could be related to the synthesis pathways and applications of 1-benzyl-4,4-dimethyl-pyrrolidine-3-carboxylic acid (Singh et al., 2013).
Metal-Organic Frameworks : Zhao et al. (2020) synthesized a metal-organic framework using a derivative of pyrrolidine-carboxylic acid, demonstrating potential applications in materials science and adsorption processes (Zhao et al., 2020).
Microwave-Accelerated Synthesis : Regourd et al. (2006) provide insights into the microwave-accelerated synthesis of benzyl 3,5-dimethyl-pyrrole-2-carboxylate, a technique that might be applicable to the efficient synthesis of 1-benzyl-4,4-dimethyl-pyrrolidine-3-carboxylic acid (Regourd et al., 2006).
Kinetic Resolution of Benzylic Alcohols : Shiina et al. (2012) explored the kinetic resolution of benzylic alcohols, which could provide a context for understanding the reactivity of benzylated compounds like 1-benzyl-4,4-dimethyl-pyrrolidine-3-carboxylic acid (Shiina et al., 2012).
Conversion of Carboxy Group : Oudir et al. (2006) discuss the conversion of a carboxy group into a 4,6-dimethoxy-1,3,5-triazine group, a reaction that might be relevant to the functional group transformations in 1-benzyl-4,4-dimethyl-pyrrolidine-3-carboxylic acid (Oudir et al., 2006).
properties
IUPAC Name |
1-benzyl-4,4-dimethylpyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-14(2)10-15(9-12(14)13(16)17)8-11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLHKSZFLQXTQKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC1C(=O)O)CC2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-4,4-dimethyl-pyrrolidine-3-carboxylic Acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



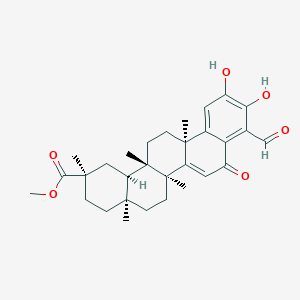
![5-Bromo-4-chloro-7-(triisopropylsilyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B3038605.png)
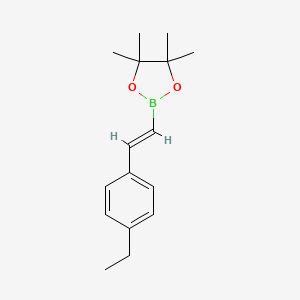


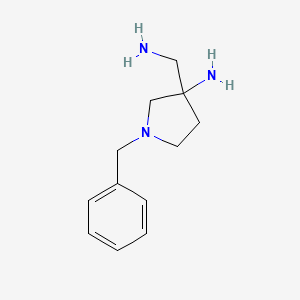
![3-{[(3,4-dimethoxyphenyl)amino]methyl}-7-methylquinolin-2(1H)-one](/img/structure/B3038616.png)

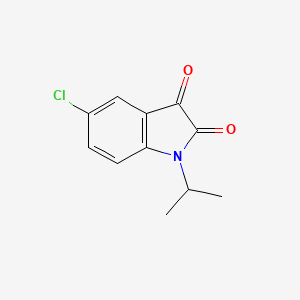
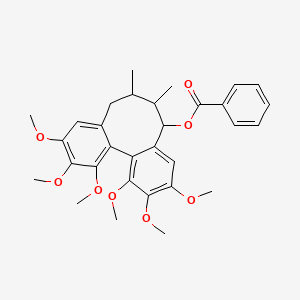
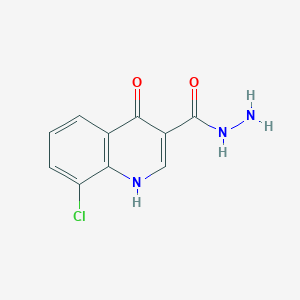


![6-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B3038627.png)